2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride is an organic compound that features a phenolic antioxidant moiety, which is often used in various chemical and industrial applications. This compound is known for its stability and effectiveness in preventing oxidation, making it valuable in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hexanoyl chloride in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Common catalysts include Lewis acids such as aluminum chloride.
Solvents: Organic solvents like dichloromethane or chloroform are often used.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and hexanoyl chloride.
Reaction Control: Automated systems to maintain optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its antioxidant properties in biological systems.
Medicine: Explored for potential therapeutic uses due to its antioxidant activity.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are involved in various oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxyanisole
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
Uniqueness
2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride is unique due to its specific structure, which combines a phenolic antioxidant with a hexanoyl chloride moiety. This combination enhances its stability and effectiveness as an antioxidant compared to similar compounds.
Properties
CAS No. |
63747-06-8 |
---|---|
Molecular Formula |
C20H31ClO2S |
Molecular Weight |
371.0 g/mol |
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoyl chloride |
InChI |
InChI=1S/C20H31ClO2S/c1-8-9-10-16(18(21)23)24-13-11-14(19(2,3)4)17(22)15(12-13)20(5,6)7/h11-12,16,22H,8-10H2,1-7H3 |
InChI Key |
PCMOLQZNWCDJFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)Cl)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.